molecular formula C18H23NaO5 B12065991 (betaR,deltaR,1S,2S)-1,2-Dihydro-beta,delta,6-trihydroxy-2-methyl-1-naphthaleneheptanoic Acid (Pravastatin Impurity)

(betaR,deltaR,1S,2S)-1,2-Dihydro-beta,delta,6-trihydroxy-2-methyl-1-naphthaleneheptanoic Acid (Pravastatin Impurity)

Cat. No.: B12065991
M. Wt: 342.4 g/mol
InChI Key: XPBYYJYNQDBXDK-UHFFFAOYSA-M
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Description

(betaR,deltaR,1S,2S)-1,2-Dihydro-beta,delta,6-trihydroxy-2-methyl-1-naphthaleneheptanoic Acid, commonly known as a Pravastatin Impurity, is a derivative of Pravastatin. Pravastatin is a cholesterol-lowering drug that belongs to the statin class of medications. This compound is significant in the pharmaceutical industry as it is used to ensure the purity and efficacy of Pravastatin formulations .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (betaR,deltaR,1S,2S)-1,2-Dihydro-beta,delta,6-trihydroxy-2-methyl-1-naphthaleneheptanoic Acid involves several steps. One common method is the microbial hydroxylation of compactin (ML-236B) using microorganisms such as Mucor hiemalis. The process involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar steps but on a larger scale. The process is optimized for higher yield and purity, involving advanced fermentation techniques and purification methods such as high-performance liquid chromatography (HPLC) .

Chemical Reactions Analysis

Types of Reactions

(betaR,deltaR,1S,2S)-1,2-Dihydro-beta,delta,6-trihydroxy-2-methyl-1-naphthaleneheptanoic Acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the hydroxyl groups.

    Substitution: Substitution reactions can occur at the hydroxyl or methyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Solvents: Methanol, ethanol, acetone.

Major Products

The major products formed from these reactions include various oxidized and reduced derivatives of the original compound .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a reference standard in analytical methods to ensure the purity and quality of Pravastatin formulations.

Biology

In biological research, it is used to study the metabolic pathways and enzymatic reactions involved in the biosynthesis of statins.

Medicine

In medicine, it is crucial for the development and quality control of cholesterol-lowering drugs. It helps in understanding the pharmacokinetics and pharmacodynamics of Pravastatin.

Industry

In the pharmaceutical industry, it is used in the production and quality assurance of statin medications .

Mechanism of Action

The mechanism of action of (betaR,deltaR,1S,2S)-1,2-Dihydro-beta,delta,6-trihydroxy-2-methyl-1-naphthaleneheptanoic Acid involves the inhibition of the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase. This enzyme is responsible for the synthesis of cholesterol in the liver. By inhibiting this enzyme, the compound reduces the production of cholesterol, leading to lower levels of low-density lipoprotein (LDL) cholesterol in the blood .

Comparison with Similar Compounds

Similar Compounds

    Lovastatin: Another statin with a similar mechanism of action but different chemical structure.

    Simvastatin: A derivative of Lovastatin with enhanced potency.

    Atorvastatin: A more potent statin with a longer half-life.

Uniqueness

(betaR,deltaR,1S,2S)-1,2-Dihydro-beta,delta,6-trihydroxy-2-methyl-1-naphthaleneheptanoic Acid is unique due to its specific hydroxylation pattern, which contributes to its distinct pharmacological properties and its role as an impurity in Pravastatin formulations .

Properties

Molecular Formula

C18H23NaO5

Molecular Weight

342.4 g/mol

IUPAC Name

sodium;3,5-dihydroxy-7-(6-hydroxy-2-methyl-1,2-dihydronaphthalen-1-yl)heptanoate

InChI

InChI=1S/C18H24O5.Na/c1-11-2-3-12-8-13(19)5-7-17(12)16(11)6-4-14(20)9-15(21)10-18(22)23;/h2-3,5,7-8,11,14-16,19-21H,4,6,9-10H2,1H3,(H,22,23);/q;+1/p-1

InChI Key

XPBYYJYNQDBXDK-UHFFFAOYSA-M

Canonical SMILES

CC1C=CC2=C(C1CCC(CC(CC(=O)[O-])O)O)C=CC(=C2)O.[Na+]

Origin of Product

United States

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